molecular formula C20H21N3O4 B2594521 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide CAS No. 899974-79-9

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide

Cat. No.: B2594521
CAS No.: 899974-79-9
M. Wt: 367.405
InChI Key: KRVSHEUYXJSXFJ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a nitrophenyl group. Its molecular formula is C19H20N2O3, and it has a molecular weight of 324.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The nitrophenyl group is then introduced through a nitration reaction. The final step involves the formation of the oxoacetamide linkage. Common reagents used in these reactions include nitric acid for nitration and various organic solvents for the other steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals like nitric acid.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxoacetamide linkage is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(21-17-8-4-5-9-18(17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSHEUYXJSXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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